Methyl 6-acetamidopicolinate
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Description
Methyl 6-acetamidopicolinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of picolinic acid and has been studied extensively for its unique biochemical and physiological properties.
Scientific Research Applications
Synthesis and Properties
A study by Jeanloz, Walker, and Sinaỹ (1968) focused on the synthesis of various glycosides of 2-amino-3-O-(D-1-carboxyethyl)-2-deoxy-D-glucopyranose (muramic acid), involving compounds with acetamido groups. This research highlights the methods for synthesizing complex molecules, potentially relevant to the synthesis of Methyl 6-acetamidopicolinate (Jeanloz, Walker, & Sinaỹ, 1968).
Antimalarial Activity
Werbel et al. (1986) conducted a study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of certain compounds, shedding light on the potential therapeutic applications of chemicals in the same class as this compound (Werbel et al., 1986).
Tubulin Polymerization Inhibition
Minegishi et al. (2015) discovered a compound with promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities, which acts as a tubulin polymerization inhibitor. This study's findings on molecular mechanisms could offer insights into the potential biomedical applications of this compound (Minegishi et al., 2015).
Antibacterial Activity
Singh et al. (2010) synthesized a series of compounds and screened them for their antibacterial activity, which could be relevant for understanding the broader implications of using compounds like this compound in medical research (Singh et al., 2010).
properties
IUPAC Name |
methyl 6-acetamidopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)10-8-5-3-4-7(11-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVWODTYXDWSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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